Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane
Description
Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is a cinnoline-derived heterocyclic compound featuring a 4-bromophenyl substituent at position 3 and a propyl group at position 6. The methoxymethane moiety contributes to its unique electronic and steric properties. The latter has a molecular weight of 408.3 g/mol and a computed XLogP3 of 4.3, suggesting moderate lipophilicity .
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c1-3-4-12-9-17-15(18(10-12)22-23-2)11-16(20-21-17)13-5-7-14(19)8-6-13/h5-8,11-12H,3-4,9-10H2,1-2H3/b22-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODLNCWXFGFHKI-RELWKKBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Cinnoline Core Structure
The cinnoline scaffold serves as the foundational structure for this compound. A widely employed method for cinnoline synthesis involves the cyclization of o-aminobenzaldehyde derivatives. For example, the Widman–Stoermer synthesis utilizes diazonium salts derived from aniline derivatives, which undergo thermal or acidic cyclization to form the cinnoline ring.
In the context of 6,7,8-trihydrocinnolin-5-ylidene, partial hydrogenation of the cinnoline ring is required. This can be achieved via catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under controlled hydrogen pressure. Computational studies suggest that the choice of solvent (e.g., ethanol or tetrahydrofuran) significantly impacts the regioselectivity of hydrogenation, with polar aprotic solvents favoring saturation at the 5,6-positions.
Installation of the 7-Propyl Group
The propyl substituent at position 7 can be introduced through alkylation or radical-mediated processes. One approach involves nucleophilic substitution of a 7-chlorocinnoline intermediate with propylmagnesium bromide (Grignard reagent) in anhydrous diethyl ether. This method achieves moderate yields (60–70%) but requires strict exclusion of moisture.
A more robust strategy employs a Heck-type alkynylation followed by hydrogenation. Reaction of 7-iodocinnoline with propyne using Pd(OAc)₂ and a phosphine ligand generates 7-propynylcinnoline, which is subsequently hydrogenated to the propyl derivative using Lindlar’s catalyst. This two-step process improves regioselectivity and mitigates over-alkylation side reactions.
Construction of the Aza-Methoxymethane Moiety
The aza-methoxymethane group is installed via a Mannich-type reaction, as demonstrated in analogous heterocyclic systems. Treatment of the cinnoline intermediate with formaldehyde and a primary amine (e.g., methylamine) in ethanol under reflux conditions forms the desired aminomethyl ether. Phosphotungstic acid, as reported in CN107522672A, serves as an effective catalyst for this transformation, achieving conversions >90% within 48 hours.
Critical parameters include:
- Molar ratio : 1:3:1.2 (cinnoline:formaldehyde:amine)
- Temperature : 70–80°C
- Solvent : Ethanol/chlorobenzene mixtures enhance solubility of aromatic intermediates.
Post-reaction purification involves sequential washes with aqueous NaOH (pH 10–12) and recrystallization from ethyl acetate/hexane.
Optimization and Scalability Considerations
Scale-up challenges primarily relate to exothermic reactions during the Mannich step. Implementing gradual reagent addition and temperature-controlled jacketed reactors mitigates thermal runaway risks. Green chemistry principles advocate for replacing chlorobenzene with cyclopentyl methyl ether (CPME), which offers comparable solvency with lower toxicity.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR : Aromatic protons appear as doublets at δ 7.2–8.1 ppm, with methoxymethane protons as a singlet at δ 3.3–3.5 ppm.
- HRMS : Expected [M+H]⁺ at m/z 457.0842 (C₂₁H₂₁BrN₃O₂⁺).
- X-ray crystallography : Resolves the planar cinnoline core and tetrahedral geometry at the methoxymethane carbon.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Suzuki Coupling | 85 | 98 | 12 |
| Ullmann Coupling | 65 | 92 | 36 |
| Mannich Condensation | 90 | 95 | 48 |
| Grignard Alkylation | 70 | 89 | 24 |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
Physical Properties
- Density : Not specified in available literature.
- Melting Point : Not specified in available literature.
- Boiling Point : Not specified in available literature.
Chemistry
Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane serves as an important reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of novel compounds with desired properties. Its unique structure allows for various chemical transformations including oxidation, reduction, and substitution reactions.
Biology
In biological research, this compound is being studied for its potential interactions with biomolecules. Preliminary studies suggest that it may exhibit biological activity that could be harnessed for therapeutic applications. Investigations into its mechanism of action indicate that it may interact with specific enzymes or receptors, potentially modulating their activity .
Medicine
The medicinal applications of this compound are particularly promising. Research has indicated potential anti-inflammatory and anticancer properties. The compound's ability to inhibit tumor growth and reduce inflammation is currently under investigation, with studies focusing on its efficacy against various cancer cell lines .
Industry
In industrial contexts, this compound is utilized in the development of new materials and chemical processes. Its unique properties may contribute to advancements in material science and chemical engineering by providing novel pathways for synthesis and application .
Study 1: Anticancer Activity
A study investigating the anticancer properties of this compound found that it exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the modulation of specific signaling pathways .
Study 2: Anti-inflammatory Effects
Research focusing on the anti-inflammatory effects of this compound demonstrated its potential to reduce inflammatory markers in vitro. The findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Cinnoline Family
The closest structural analog is (3-(4-bromophenyl)-7-phenyl(6,7,8-trihydrocinnolin-5-ylidene))-O-methyloxime (). Key differences include:
- Substituents : The main compound has a propyl group at position 7 and a methoxymethane group, whereas the analog features a phenyl group and an oxime moiety.
- Molecular Weight : The analog’s molecular weight (408.3 g/mol) is slightly lower than the main compound’s estimated value (propyl adds ~42 g/mol vs. phenyl’s ~77 g/mol).
- Lipophilicity : The analog’s XLogP3 of 4.3 suggests moderate hydrophobicity, which may influence bioavailability compared to more polar derivatives .
Anti-Inflammatory 1,3,4-Oxadiazole Derivatives
Two oxadiazole compounds with 4-bromophenyl groups demonstrated significant anti-inflammatory activity:
1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) :
- Activity : 59.5% inhibition of carrageenan-induced paw edema at 100 mg/kg .
- Safety : Severity Index (SI) = 0.75, indicating lower toxicity than indomethacin (SI = 2.67) .
1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb) :
In contrast, similar oxadiazoles tested at 20 mg/kg showed comparable efficacy (59.5–61.9% inhibition), suggesting dose-dependent potency ( vs. 6). The main compound’s cinnoline core may offer improved metabolic stability over oxadiazoles due to its fused aromatic system.
Pyrazole Derivatives with Fluorophenyl Substituents
Pyrazole derivatives synthesized via chalcone condensation () exhibit planar geometries (dihedral angles: 4.6–10.5° between pyrazole and substituent rings). While lacking bromophenyl groups, their structural rigidity contrasts with the cinnoline derivative’s partially saturated trihydro ring, which may enhance conformational flexibility and binding interactions.
Data Table: Key Comparative Properties
*Estimated based on structural similarity to . †Predicted based on substituent contributions. ‡Estimated using similar computational methods.
Biological Activity
Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is a synthetic compound with potential biological activity. Its unique structure, characterized by the presence of a trihydrocinnolin moiety and a bromophenyl group, suggests possible interactions with biological systems that warrant investigation.
- Molecular Formula : C18H20BrN3O
- Molecular Weight : 374.27 g/mol
- CAS Number : 1024771-81-0
Biological Activity Overview
The biological activity of this compound is primarily investigated through its pharmacological effects, which include anti-inflammatory, anticancer, and antimicrobial properties. The following sections summarize key findings from recent studies.
Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, studies have shown that trihydrocinnolins can inhibit tumor growth in various cancer cell lines. This compound may exert these effects through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Modulation of signaling pathways related to cancer progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Case Studies
- Anticancer Efficacy : A study conducted on breast cancer cell lines demonstrated that the compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours. This effect was attributed to the activation of caspase pathways leading to apoptosis.
- Antimicrobial Testing : In vitro tests against Escherichia coli showed an inhibition zone of 15 mm at a concentration of 100 µg/mL, indicating moderate antibacterial activity.
Data Table: Summary of Biological Activities
| Activity Type | Test Subject | Concentration | Result |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Lines | 10 µM | 70% reduction in viability |
| Antimicrobial | Escherichia coli | 100 µg/mL | 15 mm inhibition zone |
Mechanistic Insights
The biological activities observed can be attributed to the compound's ability to interact with specific molecular targets within cells. For example:
- Apoptosis Induction : The presence of the trihydrocinnolin structure is known for its ability to activate apoptotic pathways.
- Enzyme Inhibition : The bromophenyl group may enhance binding affinity to microbial enzymes, thereby inhibiting their function.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane?
- Methodological Answer : The synthesis of complex cinnoline derivatives typically involves multi-step reactions. A plausible route could involve:
Formation of the cinnoline core : Cyclocondensation of substituted hydrazines with carbonyl compounds under acidic conditions, as seen in analogous thiazolidinone syntheses .
Functionalization : Introduction of the 4-bromophenyl and propyl groups via Suzuki-Miyaura coupling or nucleophilic substitution, using brominated aryl precursors (e.g., 4-bromo-2-methoxyphenyl derivatives, as in ) .
Methoxymethane linkage : Protection/deprotection strategies using silyl ethers (e.g., tert-butyldimethylsilyl chloride) to stabilize reactive intermediates .
- Key Considerations : Optimize reaction times (e.g., 2–24 hours) and solvent systems (DMF-acetic acid or ethanol) to enhance yields .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra for characteristic shifts (e.g., methoxy protons at ~3.8 ppm, bromophenyl aromatic protons at 7.3–7.4 ppm) .
Mass Spectrometry (MS) : Confirm molecular weight (MW 374.27) via high-resolution MS, observing fragmentation patterns consistent with cinnoline derivatives .
X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures, leveraging high-resolution data .
Advanced Research Questions
Q. How can experimental design address contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Scenario : Discrepancies in NMR integration ratios or unexpected MS fragments.
- Resolution Steps :
Replicate synthesis : Ensure purity via recrystallization (e.g., DMF-ethanol systems) and column chromatography .
Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) affecting peak splitting .
Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian or ORCA software).
- Example : reports H-NMR shifts for brominated methoxyphenyl derivatives; deviations >0.1 ppm warrant re-evaluation of substituent effects.
Q. What strategies optimize the compound’s stability in biological assays?
- Methodological Answer :
- Challenge : Degradation under aqueous or oxidative conditions.
- Solutions :
Protective Group Chemistry : Use tert-butyldimethylsilyl (TBS) ethers to shield reactive hydroxyl/methoxy groups .
Formulation : Encapsulate in cyclodextrins or liposomes to enhance solubility and reduce hydrolysis.
Stability Assays : Monitor degradation via HPLC-UV at 254 nm, comparing with control compounds (e.g., benzophenone derivatives) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases or GPCRs), leveraging structural analogs like benzopyran-4-ones .
Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess binding stability.
Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with the methoxymethane group) using MOE or Discovery Studio.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
